6-(Diallylamino)pyrimidine-4-carboxylic acid 6-(Diallylamino)pyrimidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1856516-37-4
VCID: VC3142417
InChI: InChI=1S/C11H13N3O2/c1-3-5-14(6-4-2)10-7-9(11(15)16)12-8-13-10/h3-4,7-8H,1-2,5-6H2,(H,15,16)
SMILES: C=CCN(CC=C)C1=NC=NC(=C1)C(=O)O
Molecular Formula: C11H13N3O2
Molecular Weight: 219.24 g/mol

6-(Diallylamino)pyrimidine-4-carboxylic acid

CAS No.: 1856516-37-4

Cat. No.: VC3142417

Molecular Formula: C11H13N3O2

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

6-(Diallylamino)pyrimidine-4-carboxylic acid - 1856516-37-4

Specification

CAS No. 1856516-37-4
Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
IUPAC Name 6-[bis(prop-2-enyl)amino]pyrimidine-4-carboxylic acid
Standard InChI InChI=1S/C11H13N3O2/c1-3-5-14(6-4-2)10-7-9(11(15)16)12-8-13-10/h3-4,7-8H,1-2,5-6H2,(H,15,16)
Standard InChI Key QJJNCVZXERBWRP-UHFFFAOYSA-N
SMILES C=CCN(CC=C)C1=NC=NC(=C1)C(=O)O
Canonical SMILES C=CCN(CC=C)C1=NC=NC(=C1)C(=O)O

Introduction

Chemical Identity and Structure

Basic Identification

6-(Diallylamino)pyrimidine-4-carboxylic acid is identified by the CAS registry number 1856516-37-4 and is categorized as a substituted pyrimidine with amine and carboxylic acid functional groups . The compound's IUPAC name is 6-[bis(prop-2-enyl)amino]pyrimidine-4-carboxylic acid, which specifically describes the structural arrangement of its functional groups . In chemical databases, it is associated with additional identifiers including AKOS026715351 and F1967-5351, which facilitate its tracking across various research platforms and commercial catalogs .

Molecular Properties

The molecular formula of 6-(Diallylamino)pyrimidine-4-carboxylic acid is C11H13N3O2, indicating its composition of 11 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . It has a precise molecular weight of 219.24 g/mol, calculated based on standard atomic weights . The compound has a monoisotopic mass of 219.100776666 Da, which represents the exact mass of the most abundant isotopic form .

Structural Characteristics

The core structure of 6-(Diallylamino)pyrimidine-4-carboxylic acid features a six-membered pyrimidine ring containing two nitrogen atoms. The distinct structural elements include:

  • A diallylamino group (N(CH2CH=CH2)2) attached at the 6-position of the pyrimidine ring

  • A carboxylic acid group (COOH) at the 4-position

  • Two nitrogen atoms within the pyrimidine ring at positions 1 and 3

This arrangement can be described using the SMILES notation: C=CCN(CC=C)C1=NC=NC(=C1)C(=O)O, which encodes the complete connectivity of all atoms in the molecule .

Physicochemical Properties

Computed Properties

The physicochemical properties of 6-(Diallylamino)pyrimidine-4-carboxylic acid provide insights into its potential behavior in biological systems and chemical reactions. The following table summarizes the key computed properties:

PropertyValueSignificance
XLogP3-AA1.8Indicates moderate lipophilicity, suggesting potential for both aqueous solubility and membrane permeability
Hydrogen Bond Donor Count1Limited hydrogen bond donation capacity due to single carboxylic acid group
Hydrogen Bond Acceptor Count5Substantial hydrogen bond acceptance capacity from nitrogen atoms and carboxyl group
Rotatable Bond Count6Indicates molecular flexibility, potentially affecting binding to biological targets
Topological Polar Surface Area66.3 ŲModerate polar surface area, suggesting potential for cell membrane penetration
Heavy Atom Count16Total number of non-hydrogen atoms in the molecule
Complexity258Moderate molecular complexity based on bond types and atomic arrangement

These properties collectively suggest that 6-(Diallylamino)pyrimidine-4-carboxylic acid possesses characteristics that may be favorable for drug-like behavior, including a balance between lipophilicity and hydrophilicity, along with moderate molecular flexibility.

Structural Flexibility and Conformation

The presence of six rotatable bonds in 6-(Diallylamino)pyrimidine-4-carboxylic acid contributes to its conformational flexibility . This flexibility primarily stems from the two allyl groups attached to the nitrogen atom at position 6 of the pyrimidine ring. Each allyl group (CH2CH=CH2) contains multiple rotatable bonds, allowing for various spatial arrangements in three-dimensional space. This conformational flexibility may influence the compound's ability to adapt to binding sites in biological targets, potentially enhancing its interaction with enzymes or receptors.

Synthesis and Preparation

Comparative Synthetic Approaches

The synthesis of related compounds, such as other dialkylaminopyrimidine carboxylates, often involves reactions utilizing 6-chloropyrimidine-4-carboxylic acid as a starting material . For instance, a common approach includes:

  • Coupling of 6-chloropyrimidine-4-carboxylic acid with an appropriate amine using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • Subsequent nucleophilic displacement of the chloro group at position 6 with the desired amine (in this case, diallylamine)

Similar pyrimidine derivatives have been synthesized through displacement reactions involving chloro-heterocyclic carboxylic acids, which suggests analogous approaches might be viable for 6-(Diallylamino)pyrimidine-4-carboxylic acid .

Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Differences
6-(Diallylamino)pyrimidine-4-carboxylic acidC11H13N3O2219.24 g/molContains two allyl groups attached to nitrogen at position 6
6-(Dimethylamino)-5-fluoropyrimidine-4-carboxylic acidC7H8FN3O2185.16 g/molContains two methyl groups at position 6 and a fluoro substituent at position 5

This comparison highlights the structural variations that would influence the synthetic approach, with the incorporation of allyl groups likely requiring different reaction conditions and possibly alternative reagents.

Current Research Status and Future Directions

Research Limitations

The current scientific literature presents limited specific information regarding the biological activity, detailed synthesis, and applications of 6-(Diallylamino)pyrimidine-4-carboxylic acid . This gap in knowledge indicates opportunities for comprehensive investigation of this compound's properties and potential applications. Research limitations include:

  • Sparse documentation of validated synthetic routes specifically for this compound

  • Limited experimental data on biological activity and pharmacological properties

  • Absence of comprehensive structure-activity relationship studies involving this specific compound

Future Research Opportunities

The structural features and preliminary information available about 6-(Diallylamino)pyrimidine-4-carboxylic acid suggest several promising avenues for future research:

  • Development and optimization of synthetic routes with improved yields and efficiency

  • Comprehensive evaluation of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties

  • Investigation of structure-activity relationships through the synthesis and evaluation of structural analogs

  • Exploration of potential applications in materials science and as reagents in organic synthesis

  • Detailed studies of pharmacokinetic properties and metabolic pathways

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